1-allyl-4-(1-(4-(2,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with an allyl group at position 1 and a benzimidazole moiety at position 4. The benzimidazole is further modified with a 4-(2,4-dimethylphenoxy)butyl chain. This structure combines lipophilic (dimethylphenoxy), electron-rich (benzimidazole), and flexible (butyl chain) elements, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
4-[1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-4-13-28-18-21(17-25(28)30)26-27-22-9-5-6-10-23(22)29(26)14-7-8-15-31-24-12-11-19(2)16-20(24)3/h4-6,9-12,16,21H,1,7-8,13-15,17-18H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIVCBSZTHGAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound is characterized by a complex arrangement of functional groups, including a benzimidazole moiety, a pyrrolidine ring, and an allyl group. The general formula can be represented as follows:
Structural Features
- Benzimidazole Ring : Known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
- Pyrrolidine Structure : Often associated with neuroactive compounds.
- Allyl Group : Contributes to the reactivity and potential pharmacological effects.
Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly influencing glutamate transporters. This modulation can have implications for neurological conditions such as epilepsy and traumatic brain injury .
Pharmacological Effects
- Neuroprotective Effects : Studies have shown that compounds similar to this one can protect neurons from damage due to oxidative stress and excitotoxicity.
- Antidepressant Activity : Some derivatives exhibit potential antidepressant properties through serotonin receptor modulation.
- Anti-inflammatory Properties : The benzimidazole component is linked to reduced inflammation markers in various models.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Neuroprotection | |
| Compound B | Antidepressant | |
| Compound C | Anti-inflammatory |
Study 1: Neuroprotective Activity
A study conducted on a related benzimidazole derivative demonstrated significant neuroprotective effects in animal models of ischemia. The compound reduced neuronal death and improved functional recovery post-injury .
Study 2: Antidepressant Effects
Another investigation focused on the pharmacological profile of a similar pyrrolidine compound, which showed promising results in reducing depressive-like behaviors in rodent models. This study highlighted the potential for clinical applications in mood disorders .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 1-allyl-4-(1-(4-(2,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibit promising anticancer properties. A study demonstrated that certain benzimidazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The structural motifs present in this compound, such as the benzimidazole ring, are known to interact with various biological targets, making them suitable candidates for anticancer drug development .
Neuropharmacological Effects
The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Specifically, it may act as a positive allosteric modulator of GABA-A receptors, which are critical in managing anxiety and seizure disorders. This modulation can enhance the therapeutic effects of existing drugs while reducing side effects associated with traditional therapies .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of compounds like this compound is crucial for optimizing their efficacy and safety profiles. Researchers have conducted extensive SAR studies to identify which modifications to the chemical structure enhance biological activity or reduce toxicity. For instance, variations in the alkyl chain length or substitutions on the benzimidazole moiety can significantly impact the compound's pharmacological properties.
Data Tables
The following table summarizes key findings related to the biological activity of similar compounds:
Case Studies
Case Study 1: Anticancer Screening
A novel anticancer compound was identified through a screening process involving multicellular spheroids. This study highlighted the effectiveness of compounds structurally related to this compound in reducing tumor growth and enhancing apoptosis in cancer models .
Case Study 2: Neuropharmacological Evaluation
In a neuropharmacological study, a series of benzimidazole derivatives were evaluated for their effects on GABA-A receptor modulation. The results indicated that specific structural features contributed to increased binding affinity and efficacy at the receptor site, suggesting potential therapeutic benefits for anxiety and seizure disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
- 1-Allyl-4-(1-(4-(3-Methylphenoxy)butyl)-1H-Benzo[d]imidazol-2-yl)Pyrrolidin-2-One (RN: 878693-32-4) Substituent: 3-methylphenoxy (m-tolyloxy) vs. 2,4-dimethylphenoxy in the target compound.
- 1-Butyl-4-(1-(4-(2-Methylphenoxy)butyl)-1H-Benzo[d]imidazol-2-yl)Pyrrolidin-2-One Substituent: 2-methylphenoxy (o-tolyloxy) with a butyl chain at position 1. Impact: The o-tolyloxy group may reduce rotational freedom compared to the target compound’s 2,4-dimethylphenoxy, altering binding interactions .
Variations in the Pyrrolidin-2-One Core
4-(1H-Benzo[d]imidazol-2-yl)-1-(2-Hydroxyphenyl)Pyrrolidin-2-One (21a)
4-(1H-Benzo[d]imidazol-2-yl)-1-(o-Tolyl)Pyrrolidin-2-One (CAS: 491874-24-9)
Key Observations :
- Thiazole and naphthalenyl groups (e.g., compound 5a) enhance broad-spectrum activity but reduce yields (~60%) .
- Polar substituents (e.g., 2-hydroxyphenyl in 21a) improve solubility and yield but may compromise lipophilicity-dependent bioactivity .
Spectroscopic and Physicochemical Properties
- 1H NMR :
- 13C NMR :
- IR :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
